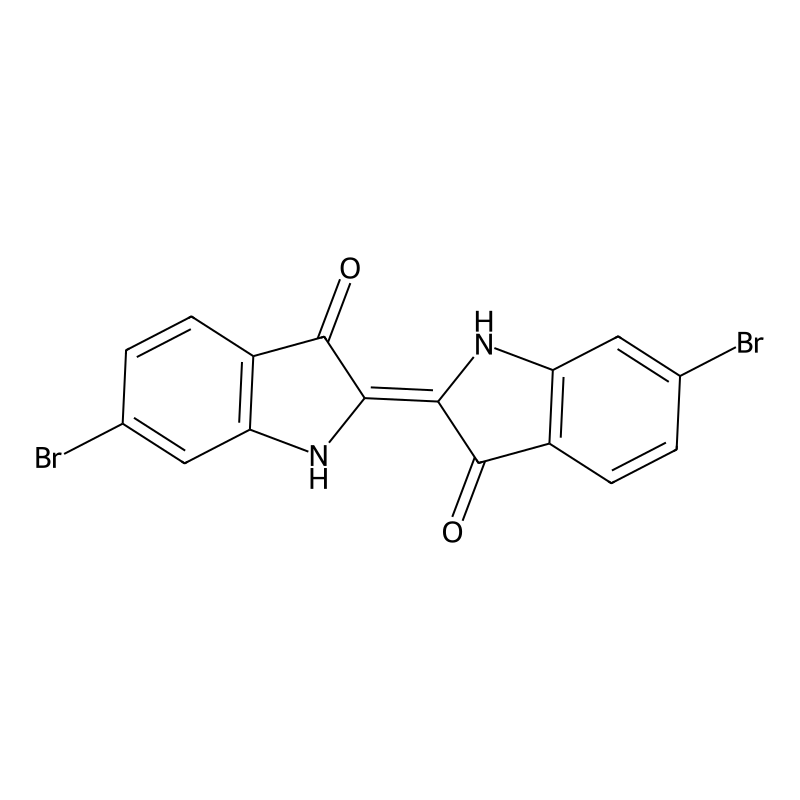

6,6-Dibromoindigo

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

6,6'-Dibromoindigo (CAS 19201-53-7), historically known as Tyrian Purple, has transitioned from a natural dye to a highly specialized, hydrogen-bonded organic semiconductor. In modern procurement, it is prioritized for its exceptional thermal stability, deep lowest unoccupied molecular orbital (LUMO) levels, and highly ordered solid-state packing driven by intermolecular hydrogen bonding and π-π stacking [1]. Unlike conventional soluble polymers, this compound is typically processed via vacuum sublimation to yield highly crystalline thin films with a single preferential orientation. Its baseline value proposition lies in its rare ability to support balanced, air-stable ambipolar charge transport, making it a benchmark material for biocompatible organic field-effect transistors (OFETs) and complementary logic circuits [2].

Substituting 6,6'-dibromoindigo with unsubstituted indigo or other halogenated derivatives fundamentally alters device performance and processability. While unsubstituted indigo exhibits some ambipolar behavior, it suffers from significantly lower charge carrier mobilities and poor electron-transport stability in ambient air [1]. Conversely, substituting with highly electronegative analogs, such as fluorinated or chlorinated indigos, shifts the electronic structure so drastically that the material becomes purely n-type, destroying the balanced ambipolarity required for single-component inverters [2]. Furthermore, sourcing 'natural' or crude Tyrian purple extracts introduces critical impurities like 6-bromoindigo and indirubins, which act as charge traps and disrupt the uniform phase formation required for reproducible semiconductor yields [3].

References

- [1] Głowacki, E. D., et al. 'Hydrogen-bonded pigments for organic electronic applications.' JKU Dissertation (2013).

- [2] Głowacki, E. D., et al. 'Materials Chemistry C - RSC Publishing.' Journal of Materials Chemistry C (2014).

- [3] Szostek, B., et al. 'High performance liquid chromatography of slightly soluble brominated indigoids from Tyrian purple.' Journal of Chromatography A 1218.11 (2011): 1453-1460.

Balanced Ambipolar Charge Carrier Mobility

In organic field-effect transistor (OFET) architectures, 6,6'-dibromoindigo demonstrates highly balanced ambipolar transport compared to unsubstituted indigo. Vacuum-deposited thin films of 6,6'-dibromoindigo achieve electron and hole mobilities of approximately µe ≈ µh = 0.4 cm²/Vs [1]. In contrast, unsubstituted indigo typically exhibits lower overall mobility (often <0.05 cm²/Vs) and less stable electron transport. The addition of the two bromine atoms at the 6,6' positions enhances intermolecular interactions and stabilizes the LUMO, resulting in a nearly order-of-magnitude improvement in balanced mobility [2].

| Evidence Dimension | Electron and hole mobility (µe and µh) |

| Target Compound Data | µe ≈ µh = 0.4 cm²/Vs |

| Comparator Or Baseline | Unsubstituted Indigo (µ < 0.05 cm²/Vs with unbalanced transport) |

| Quantified Difference | ~8x higher mobility with perfectly balanced ambipolarity |

| Conditions | Vacuum-deposited thin films in OFET devices |

Balanced ambipolar mobility allows engineers to fabricate both p-channel and n-channel transistors from a single evaporated material, simplifying the production of organic inverters.

Electronic Tuning vs. Fluorinated Indigoids

The specific selection of bromine at the 6,6' positions provides a precise electronic tuning that is lost when substituting with other halogens. Research indicates that while 6,6'-dibromoindigo maintains ambipolar transport, transitioning to heavily fluorinated analogs (such as those bearing four fluorine atoms or CF3 groups) drops the LUMO level too far, resulting in purely n-type behavior [1]. The moderate electron-withdrawing effect of bromine in 19201-53-7 perfectly balances the HOMO and LUMO levels to allow both hole and electron injection from standard gold electrodes [2].

| Evidence Dimension | Charge transport polarity |

| Target Compound Data | Ambipolar (both p-type and n-type operation) |

| Comparator Or Baseline | Fluorinated/Chlorinated Indigos (Purely n-type operation) |

| Quantified Difference | Maintains dual-carrier transport vs. single-carrier restriction |

| Conditions | Solid-state organic semiconductor devices |

Procurement must specify the dibromo derivative to ensure dual-logic capability; substituting with other halogenated indigos will cause complete failure in ambipolar circuit designs.

Phase Purity and Thin-Film Crystallinity

The extreme insolubility of 6,6'-dibromoindigo requires vacuum evaporation for device fabrication, which turns a processing challenge into a morphological advantage. When high-purity synthetic 6,6'-dibromoindigo is evaporated, it forms highly ordered films with a single preferential orientation (single phase) [1]. Crude extracts or low-purity batches containing mono-brominated or indirubin impurities disrupt this crystal lattice, leading to asymmetric peak broadening in diffraction studies and the creation of charge traps [2]. Therefore, procuring synthetically pure 6,6'-dibromoindigo (>98%) is mandatory for reproducible semiconductor morphology.

| Evidence Dimension | Thin-film structural order |

| Target Compound Data | Single-phase highly ordered crystalline films |

| Comparator Or Baseline | Crude extracts (mixed phases with charge traps) |

| Quantified Difference | Elimination of multi-phase structural defects and charge traps |

| Conditions | Vacuum evaporation onto substrates |

Guarantees reproducible, trap-free charge transport pathways essential for commercial organic electronics manufacturing.

Single-Component Ambipolar Organic Inverters

Because 6,6'-dibromoindigo exhibits balanced hole and electron mobilities (µe ≈ µh = 0.4 cm²/Vs), it is the ideal precursor for fabricating single-component complementary logic circuits. This eliminates the need to pattern separate p-type and n-type materials, streamlining the photolithography or shadow-masking process in organic electronics manufacturing [1].

Biocompatible and Biodegradable Electronics

As a hydrogen-bonded pigment with a natural biological analog, highly pure synthetic 6,6'-dibromoindigo is utilized in the development of implantable or transient bioelectronics. Its robust air stability and insolubility in aqueous biological fluids prevent premature degradation in vivo, outperforming many synthetic soluble polymers [2].

Latent Pigment Precursor Synthesis

For applications requiring solution processing, 6,6'-dibromoindigo serves as the core starting material for synthesizing BOC-protected (tert-butoxycarbonyl) latent pigments. Once spin-coated, thermal cleavage of the BOC groups restores the insoluble, highly ordered hydrogen-bonded network of the parent dibromoindigo, enabling large-area printed electronics [3].

References

- [1] Głowacki, E. D., et al. 'Ambipolar organic field effect transistors and inverters with the natural material Tyrian Purple.' Advanced Materials 23.28 (2011): 3228-3231.

- [2] Głowacki, E. D., et al. 'Hydrogen-bonded pigments for organic electronic applications.' JKU Dissertation (2013).

- [3] Głowacki, E. D., et al. 'Materials Chemistry C - RSC Publishing.' Journal of Materials Chemistry C (2014).